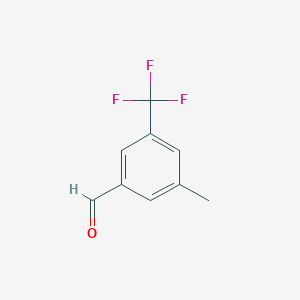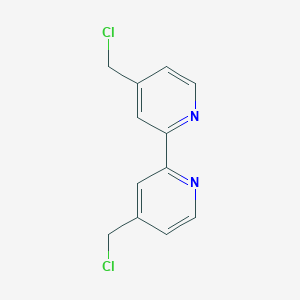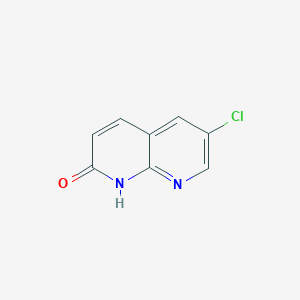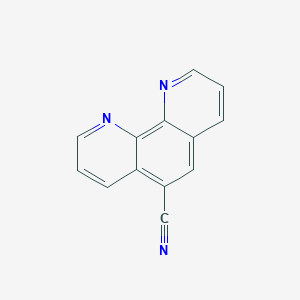
1,10-Phenanthroline-5-carbonitrile
概要
説明
1,10-Phenanthroline-5-carbonitrile is an organic compound with the chemical formula C13H7N3. It is a derivative of 1,10-phenanthroline, a well-known nitrogen heterocycle. This compound is notable for its applications in various fields, including chemistry, biology, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-5-carbonitrile can be synthesized through several methods. One common approach involves the Skraup reaction, which uses acrolein and 8-aminoquinoline as starting materials. This reaction is typically catalyzed by deep eutectic solvents, which provide a more efficient and environmentally friendly alternative to traditional catalysts like sulfuric acid . The reaction conditions include a temperature range of 140°C and a reaction time of 48 hours .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of deep eutectic solvents in industrial settings is advantageous due to their lower cost and reduced environmental impact .
化学反応の分析
Types of Reactions: 1,10-Phenanthroline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are often employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which have applications in coordination chemistry and materials science .
科学的研究の応用
1,10-Phenanthroline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
作用機序
The mechanism of action of 1,10-phenanthroline-5-carbonitrile involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, making it useful in inhibiting enzymes and other metalloproteins. The compound can also induce autophagy in cells, which is a process of cellular degradation and recycling .
類似化合物との比較
1,10-Phenanthroline: The parent compound, known for its chelating properties and use in coordination chemistry.
5-Nitro-1,10-phenanthroline: A derivative with enhanced biological activity, particularly against Mycobacterium tuberculosis.
1,10-Phenanthroline-2-carboxylic acid: Another derivative used in various chemical syntheses.
Uniqueness: 1,10-Phenanthroline-5-carbonitrile is unique due to its specific functional group (carbonitrile), which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective metal ion chelation and specific biochemical interactions .
特性
IUPAC Name |
1,10-phenanthroline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3/c14-8-10-7-9-3-1-5-15-12(9)13-11(10)4-2-6-16-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVBWVHLKJJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357582 | |
| Record name | 1,10-phenanthroline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-21-9 | |
| Record name | 1,10-phenanthroline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


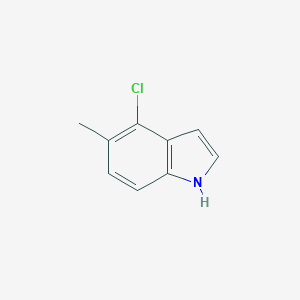
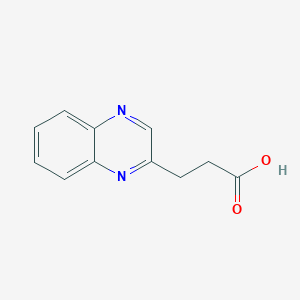
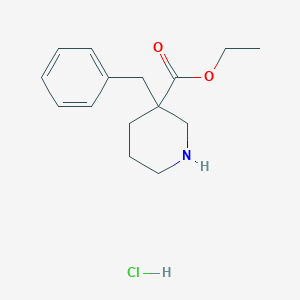
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)
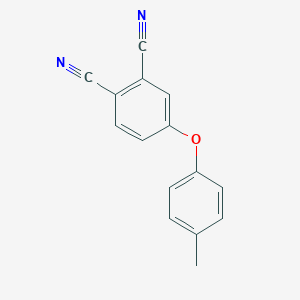
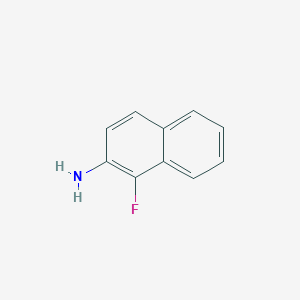
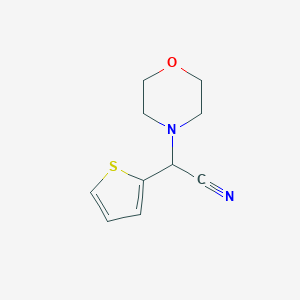
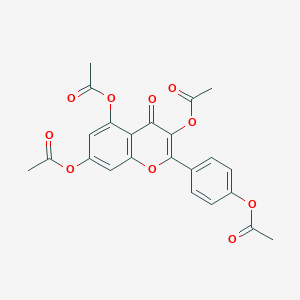
![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
